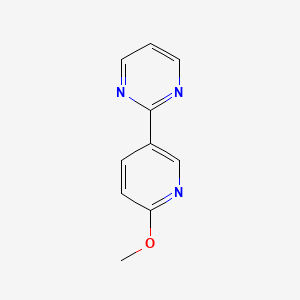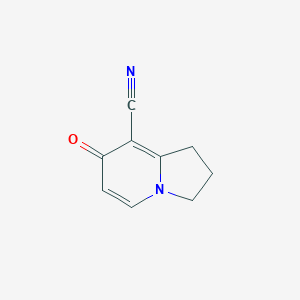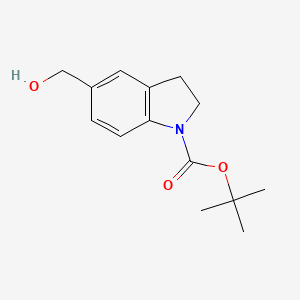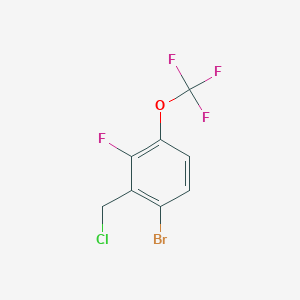
3-Chloropyridine-4-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyridine-4-sulfinic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the third position and a sulfinic acid group at the fourth position of the pyridine ring. It is an organohalide and sulfinic acid derivative, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-4-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group and subsequent reduction to yield 3-Chloropyridine-4-sulfinic acid . Another approach involves the sulfonation of pyridine derivatives using sulfonating agents such as sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of 3-Chloropyridine-4-sulfinic acid often involves large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloropyridine-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .
Scientific Research Applications
3-Chloropyridine-4-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropyridine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the production of fungicides and insecticides.
4-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
3-Bromopyridine: An aryl bromide used in coupling reactions similar to 3-Chloropyridine.
Uniqueness
3-Chloropyridine-4-sulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical and industrial processes .
Properties
Molecular Formula |
C5H4ClNO2S |
|---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
3-chloropyridine-4-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9) |
InChI Key |
GLCWPVGFOACLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


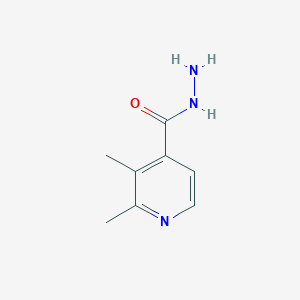


![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)
![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
